1-Ethynyl-4-nitrobenzene 1-Ethynyl-4-nitrobenzene
Brand Name: Vulcanchem
CAS No.: 937-31-5
VCID: VC20753927
InChI: InChI=1S/C8H5NO2/c1-2-7-3-5-8(6-4-7)9(10)11/h1,3-6H
SMILES: C#CC1=CC=C(C=C1)[N+](=O)[O-]
Molecular Formula: C8H5NO2
Molecular Weight: 147.13 g/mol

1-Ethynyl-4-nitrobenzene

CAS No.: 937-31-5

VCID: VC20753927

Molecular Formula: C8H5NO2

Molecular Weight: 147.13 g/mol

* For research use only. Not for human or veterinary use.

1-Ethynyl-4-nitrobenzene - 937-31-5

Description

Overview

1-Ethynyl-4-nitrobenzene, also known as 4-nitrophenylacetylene, is an organic compound with the molecular formula C8H5NO2. It is characterized by an ethynyl group (C≡C) attached to a benzene ring with a nitro group (NO₂) at the para position. This compound appears as a yellow crystalline solid.

Data Table

PropertyValue
Molecular FormulaC8H5NO2
Molecular Weight147.13
CAS Registry Number937-31-5
MDL NumberMFCD00024794
Melting Point151 °C
IUPAC Standard InChIKeyGAZZTEJDUGESGQ-UHFFFAOYSA-N

Preparation Methods

1-Ethynyl-4-nitrobenzene can be synthesized through several methods:

  • Sonogashira Coupling Reaction: This involves the coupling of 4-iodonitrobenzene with acetylene, using a palladium catalyst and a copper co-catalyst, typically in an organic solvent like tetrahydrofuran (THF) under an inert atmosphere.

  • Electrophilic Aromatic Substitution: This involves the nitration of phenylacetylene using a mixture of concentrated sulfuric acid and nitric acid to introduce the nitro group at the para position relative to the ethynyl group.

  • Industrial Production: On an industrial scale, similar methods are employed with optimized reaction conditions to ensure higher yields and purity, often using continuous flow reactors and advanced purification techniques like recrystallization and chromatography.

Scientific Research Applications

1-Ethynyl-4-nitrobenzene serves various purposes in scientific research:

  • Organic Synthesis: It is a building block in synthesizing complex organic molecules, including pharmaceuticals and agrochemicals.

  • Material Science: It is used to develop advanced materials like polymers and nanomaterials because it can undergo various chemical modifications.

  • Biological Studies: It is used in studying enzyme mechanisms and as a probe in biochemical assays to investigate the activity of specific enzymes.

  • Medicinal Chemistry: It is explored for potential therapeutic properties and as a precursor in synthesizing drugs with antimicrobial and anticancer activities.

Mechanism of Action

The mechanism of action of 1-ethynyl-4-nitrobenzene involves its interaction with various molecular targets and pathways:

  • Enzyme Inhibition: It can inhibit certain enzymes by binding to their active sites, blocking substrate access and reducing enzyme activity.

  • Signal Transduction: It can interfere with cellular signaling pathways by modifying key signaling molecules, leading to altered cellular responses.

  • Reactive Intermediates: It can generate reactive intermediates during its metabolism, which can interact with cellular macromolecules such as DNA, proteins, and lipids, leading to various biological effects.

Biological Activity

1-Ethynyl-4-nitrobenzene exhibits diverse biological activities:

  • Enzyme Inhibition: It can inhibit specific enzymes by binding to their active sites, thereby blocking substrate access, which can lead to reduced metabolic activity in target cells.

  • Signal Transduction Interference: It may interfere with cellular signaling pathways, modifying key signaling molecules and altering cellular responses, impacting processes such as cell proliferation and apoptosis.

Mass Spectrum

The NIST WebBook provides a mass spectrum for 1-ethynyl-4-nitrobenzene, including digitized spectrum images. This data was compiled by the NIST Mass Spectrometry Data Center .

NMR Spectrum

<sup>1</sup>H NMR (400 MHz, CDCl3): δ 8.19 (d, J = 8.26 Hz, 2H, Ar-CH), 7.58 (d, J = 7.95 Hz, 2H, Ar-CH) .
<sup>13</sup>C NMR data aligns with literature values .

Safety Information

  • Signal Word: Warning

  • Hazard Statements: H302-H315-H319-H332-H335

  • Precautionary Statements: P261-P280-P305+P351+P338

CAS No. 937-31-5
Product Name 1-Ethynyl-4-nitrobenzene
Molecular Formula C8H5NO2
Molecular Weight 147.13 g/mol
IUPAC Name 1-ethynyl-4-nitrobenzene
Standard InChI InChI=1S/C8H5NO2/c1-2-7-3-5-8(6-4-7)9(10)11/h1,3-6H
Standard InChIKey GAZZTEJDUGESGQ-UHFFFAOYSA-N
SMILES C#CC1=CC=C(C=C1)[N+](=O)[O-]
Canonical SMILES C#CC1=CC=C(C=C1)[N+](=O)[O-]
Synonyms 1-Ethynyl-4-nitrobenzene; (4-Nitrophenyl)acetylene; (4-Nitrophenyl)ethyne; (p-Nitrophenyl)acetylene; 1-Ethynyl-4-nitrobenzene; 1-Nitro-4-ethynylbenzene; 4-Ethynyl-1-nitrobenzene; 4-Ethynylnitrobenzene; 4-Nitroethynylbenzene; NSC 71089; p-Ethynylnitro
Reference Westerhaus et al. Heterogenized cobalt oxide catalysts for nitroarene reduction by pyrolysis of molecularly defined complexes. Nature Chemistry, doi: 10.1038/nchem.1645, published online 12 May 2013 http://www.nature.com/nchem
PubChem Compound 136752
Last Modified Sep 14 2023

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